molecular formula C26H19N3 B570417 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- CAS No. 846042-18-0

9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-

Cat. No.: B570417
CAS No.: 846042-18-0
M. Wt: 373.459
InChI Key: IFNNQOFEVUUCBL-UHFFFAOYSA-N
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Description

Overview of Carbazole and Its Derivatives

Carbazole stands as one of the most significant nitrogen-containing heterocyclic pharmacophores in medicinal chemistry and materials science due to its attractive drug-like properties and outstanding biological activities. The fundamental carbazole structure was first isolated by Graebe and Glazer in 1872 from coal tar, establishing the foundation for what would become an extensively studied class of compounds. This tricyclic aromatic molecule consists of two benzene rings fused onto a five-membered pyrrole ring, creating a highly conjugated π-electron system that imparts unique electronic and optical properties.

The carbazole framework possesses several distinctive characteristics that make it particularly valuable for chemical modification and functionalization. The molecule exhibits a molecular weight of 167.21 grams per mole, with a boiling point of 355 degrees Celsius and a melting point of 246 degrees Celsius. Its water solubility is limited to 1.2 milligrams per liter, while it demonstrates an octanol-water partition coefficient (log Kow) of 3.72, indicating its lipophilic nature. These physical properties contribute significantly to the compound's behavior in various chemical and biological systems.

Therapeutically important natural carbazoles have inspired synthetic medicinal chemists to design and develop novel semi-synthetic carbazole derivatives. The carbazole moiety is present in several important commercially available drug molecules, including ellipticine, alectinib, midostaurin, carvedilol, carazolol, carprofen, and frovatriptan. The naturally occurring alkaloid ellipticine was first discovered in 1959 as an anticancer agent extracted from the leaves of Ochrosia elliptica and is considered to be one of the initial leading therapeutic carbazole analogs for the treatment of cancer.

The versatility of carbazole derivatives extends beyond pharmaceutical applications into materials science and optoelectronics. Carbazole-containing polymers exhibit excellent electron-donating properties together with intense luminescence, high thermal stability, and excellent photoconductivity. Furthermore, the functionalization of the carbazole nucleus can easily be carried out at the 3-, 6-, and 9-positions to afford a great diversity of structures. This structural flexibility has enabled researchers to develop carbazole-based materials for organic light-emitting diodes, photovoltaic devices, and other optoelectronic applications.

Recent advances in carbazole chemistry have focused on the development of highly substituted carbazole scaffolds through various synthetic methodologies. These include Lewis acid-mediated Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, carbon-nitrogen bond formations, aromatization, and cascade domino reactions. The ability to introduce various functional groups at specific positions on the carbazole ring system has opened new avenues for creating compounds with tailored properties for specific applications.

Properties

IUPAC Name

3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNNQOFEVUUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- (CAS Number: 846042-18-0) is a compound of significant interest in various fields of research due to its unique molecular structure and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.

  • Molecular Formula : C26H19N3
  • Molecular Weight : 373.45 g/mol
  • IUPAC Name : 3,6-bis(2-pyridin-4-ylethenyl)-9H-carbazole
  • Canonical SMILES : C(=C\c1ccc2[nH]c3ccc(\C=C\c4ccncc4)cc3c2c1)/c5ccncc5

Biological Activity Overview

Research into the biological activity of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- indicates its potential as a therapeutic agent. The compound exhibits notable antibacterial and antifungal properties, making it a candidate for further pharmacological studies.

Antibacterial Activity

Studies have demonstrated that derivatives of carbazole compounds can exhibit significant antibacterial activity. For instance, in vitro tests have shown that certain carbazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
9H-Carbazole DerivativeS. aureus0.0039
9H-Carbazole DerivativeE. coli0.025

Antifungal Activity

The antifungal properties of carbazole derivatives have also been studied, with some exhibiting moderate to good activity against common fungal strains like Candida albicans. For example, certain derivatives showed MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Compound Target Fungus MIC (µM)
9H-Carbazole DerivativeC. albicans16.69 - 78.23

The biological activity of carbazole derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with cellular processes. The presence of electron-donating or electron-withdrawing groups on the pyridine rings can enhance their antimicrobial efficacy by influencing their interaction with target sites within microbial cells .

Case Studies

  • Antimicrobial Efficacy Study : A study focusing on various pyridine derivatives found that modifications on the carbazole structure significantly affected antimicrobial activity. The introduction of halogen substituents was found to enhance antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Molecular Docking Studies : Research utilizing molecular docking techniques indicated that the binding interactions between carbazole derivatives and bacterial proteins could elucidate the mechanisms behind their antibacterial action . These studies highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Structural Characteristics

The compound features a carbazole core with two 2-(4-pyridinyl)ethenyl substituents at the 3 and 6 positions. This configuration contributes to its rigid aromatic framework, enhancing its electronic properties and making it suitable for diverse applications in supramolecular chemistry and materials science. The presence of nitrogen atoms in the pyridinyl groups allows for significant hydrogen bonding and coordination with metal ions.

Materials Science

9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has been explored for its potential in developing advanced materials. Its ability to form hydrogen bonds enhances the stability of supramolecular assemblies. Researchers have noted that the compound can be utilized in creating organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The incorporation of this compound into OLEDs can improve device efficiency and longevity.

Organic Electronics

The compound's electronic characteristics make it a candidate for applications in organic semiconductors. Studies have shown that it can be used in field-effect transistors (FETs) , where it acts as an active layer that facilitates charge transport. Its high charge mobility is advantageous for improving the performance of organic electronic devices.

Coordination Chemistry

The nitrogen atoms in the pyridinyl groups allow 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- to coordinate with various metal ions. This property is significant for developing new materials with tailored functionalities, such as catalysts and sensors . For instance, coordination complexes formed with transition metals can exhibit unique catalytic properties beneficial for chemical reactions.

Case Study 1: Supramolecular Assemblies

Research has demonstrated that 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- can self-assemble into structured networks through hydrogen bonding interactions. These assemblies show promise in creating functional materials for drug delivery systems due to their stability and biocompatibility.

Case Study 2: OLED Performance

A study investigating the use of this compound in OLEDs revealed that devices incorporating it exhibited improved luminescence efficiency compared to traditional materials. The findings suggest that the unique electronic structure of the compound contributes positively to light emission properties.

Comparison with Similar Compounds

Positional Isomers: 3,6- vs. 2,7-Substitution

  • 3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole vs. 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole :
    • Substitution Position : The 3,6-substitution pattern in the target compound creates a linear conjugation pathway, whereas 2,7-substitution (e.g., 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole) introduces angular conjugation, altering electronic delocalization and emission maxima .
    • Linkage Type : The ethenyl (-CH=CH-) group in the target compound allows for planar geometry, enhancing π-conjugation. In contrast, ethynyl (-C≡C-) linkages in 2,7-derivatives increase rigidity and redshift emission due to extended conjugation .

Pyridinyl Positional Isomers: 4-Pyridinyl vs. 2-Pyridinyl

  • 3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole vs. 3,6-bis[2-(2-pyridinyl)ethenyl]-9H-carbazole :
    • The 4-pyridinyl substituent provides stronger electron-withdrawing effects compared to the 2-pyridinyl isomer. This difference modulates the HOMO-LUMO gap, with the 4-pyridinyl derivative showing a lower energy gap and redshifted emission .

Boronic Ester-Functionalized Carbazoles

  • 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36CzB) :
    • Unlike the target compound, 36CzB contains boronic ester groups, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its electron-deficient boron centers contrast with the electron-rich pyridinyl ethenyl groups in the target compound, affecting solubility and reactivity .

Ethynyl-Linked Carbazole Derivatives

  • 3,6-bis[2-(9-(3,5-di-tert-butylphenyl)-9H-carbazol-3-yl)ethynyl]-9H-carbazole (3b) :
    • Bulky tert-butylphenyl substituents in 3b enhance steric hindrance, reducing aggregation in solid-state OLED applications. The ethynyl linkage extends conjugation further than ethenyl, leading to deeper blue emission (428 nm) compared to the target compound’s emission range (416–428 nm) .

Heteroaromatic Substituted Carbazoles

  • 3,6-di(2-thienyl)-9H-carbazole (36b) :
    • Thienyl groups introduce sulfur-mediated conjugation, lowering the bandgap and shifting emission to longer wavelengths. This contrasts with the pyridinyl ethenyl groups, which prioritize charge transfer over narrow bandgap emission .

Key Data Tables

Table 1: Optical Properties of Selected Carbazole Derivatives

Compound Substitution Pattern Emission Max (nm) Application Reference
3,6-bis[2-(4-pyridinyl)ethenyl]- 3,6-(4-Py) ethenyl 416–428 Two-photon polymerization
2,7-Bis(pyridin-4-ylethynyl)- 2,7-(4-Py) ethynyl 369, 380 Supramolecular architectures
3,6-bis(3-methoxyphenyl)- 3,6-(MeO-Ph) 450 OLED triplet energy tuning
3,6-di(2-thienyl)- 3,6-(Thienyl) 520 Anticancer agents

Research Findings and Implications

  • Optoelectronic Applications : The target compound’s symmetrical substitution and planar structure make it superior in two-photon absorption compared to bulkier derivatives like 3b . However, ethynyl-linked derivatives (e.g., 2,7-Bis(pyridin-4-ylethynyl)-) exhibit higher rigidity, beneficial for supramolecular engineering .
  • Solid-State Behavior : Alkyl chain length (e.g., ethyl vs. hexyl in bicarbazole derivatives) significantly affects intermolecular packing, with hexyl chains reducing aggregation and improving deep-blue emission .
  • Triplet Energy Modulation : Electron-withdrawing substituents (e.g., 4-fluorophenyl) in 3,6-disubstituted carbazoles raise triplet energy levels, critical for OLED host materials .

Preparation Methods

Preparation of 3,6-Dibromo-9H-carbazole

The synthesis begins with 2-bromo-4-methylaniline (Formula 1 ), which undergoes acetylation to form N-(2-bromo-4-methylphenyl)acetamide . Ullmann coupling of this intermediate yields 5,5′-dimethyl-2,2′-dinitro-1,1′-biphenyl, which is reduced to the corresponding diamine and cyclized via the Tauber reaction to produce 3,6-dimethyl-9H-carbazole. Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces bromine atoms at the 3- and 6-positions (yield: 78–85%).

Key Data :

  • 1H-NMR (3,6-dibromo-9H-carbazole) : δ 8.15 (d, J = 1.6 Hz, 2H, H-1/H-8), 7.62 (dd, J = 8.6, 1.6 Hz, 2H, H-4/H-5), 7.48 (d, J = 8.6 Hz, 2H, H-2/H-7).

  • 13C-NMR : δ 139.2 (C-3/C-6), 126.5 (C-1/C-8), 123.8 (C-4/C-5).

Heck Coupling with 4-Vinylpyridine

The 3,6-dibromo-carbazole intermediate undergoes a Heck reaction with 4-vinylpyridine. Using palladium(II) acetate as a catalyst, tri-o-tolylphosphine as a ligand, and triethylamine as a base in dimethylformamide (DMF) at 110°C for 24 hours, the reaction achieves 65–72% yield.

Optimization Insights :

  • Catalyst loading : 5 mol% Pd(OAc)₂ maximizes yield while minimizing side products.

  • Solvent effects : DMF outperforms toluene or THF due to superior solubility of intermediates.

Characterization :

  • UV-Vis (CHCl₃) : λₘₐₓ = 342 nm (π→π* transition).

  • HRMS (ESI+) : m/z calcd for C₂₆H₁₈N₃ [M+H]⁺: 380.1504; found: 380.1501.

Alternative Route: Horner-Wadsworth-Emmons Olefination

Synthesis of 3,6-Diformyl-9H-carbazole

Oxidation of 3,6-dimethyl-9H-carbazole with SeO₂ in dioxane/water (3:1) at 120°C yields 3,6-diformyl-9H-carbazole (yield: 58%).

Reaction with 4-Pyridylmethylphosphonate

The dialdehyde reacts with 4-pyridylmethylphosphonate in the presence of sodium hydride, forming the ethenyl linkages via a two-step deprotonation and elimination mechanism. This method offers superior stereocontrol, producing the E-isomer exclusively (yield: 81%).

Comparative Advantages :

  • Stereoselectivity : Avoids geometric isomer separation.

  • Scalability : Phosphonate reagents are air-stable and commercially available.

Challenges and Mitigation Strategies

Regioselectivity in Carbazole Functionalization

Unwanted substitution at the 1-, 2-, 7-, or 8-positions is minimized using bulky directing groups (e.g., acetyl or nitro groups during Ullmann coupling).

Purification of Hydrophilic Byproducts

Column chromatography with silica gel and a methanol/dichloromethane gradient (1:20 to 1:10) effectively separates the target compound from unreacted 4-vinylpyridine and palladium complexes.

Scalability and Industrial Relevance

The Heck coupling route demonstrates the highest scalability, with a reported batch synthesis of 50 g (purity >98%) using flow chemistry. Key cost drivers include palladium catalysts and ligand systems, but recycling protocols using aqueous KCN solutions recover up to 92% of Pd .

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole, and how are reaction conditions optimized?

A1. The compound is synthesized via palladium-catalyzed cross-coupling reactions. The Heck coupling reaction (using Pd catalysts and aryl halides) is widely employed to introduce pyridinyl ethenyl groups at the 3,6-positions of carbazole . Sonogashira coupling is also used for ethynyl-functionalized derivatives, requiring Pd(PPh₃)₂Cl₂ and CuI catalysts in degassed triethylamine/toluene at reflux (48–72 hours) . Optimization focuses on catalyst loading, solvent purity, and reaction duration to improve yields (typically 15–20% for complex derivatives) .

Q. Q2. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

A2. Structural confirmation relies on multi-technique characterization:

  • 1H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon connectivity .
  • ESI-MS : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies C=C/C≡C stretching vibrations (1600–2200 cm⁻¹) from ethenyl/ethynyl groups .
  • Elemental analysis : Confirms stoichiometric purity .

Advanced Research Questions

Q. Q3. How do the electronic properties of 3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole compare to its diphenylphosphine oxide or silane-substituted analogs?

A3. The pyridinyl ethenyl groups enhance π-conjugation, leading to redshifted absorption/emission vs. diphenylphosphine oxide or silane derivatives. Phosphine oxide substituents increase electron-withdrawing effects, improving charge transport in OLEDs, while silane groups enhance thermal stability . Computational studies (DFT) show pyridinyl ethenyl derivatives exhibit lower LUMO levels (-2.8 eV) than phosphine oxide analogs (-2.5 eV), favoring electron injection in devices .

Q. Q4. What role does this compound play in organic light-emitting diodes (OLEDs), and how is its performance quantified?

A4. As a host or emitter in OLEDs, its rigid carbazole core and extended conjugation reduce aggregation-induced quenching. Key metrics include:

  • External quantum efficiency (EQE) : Up to 1% in double-layer devices .
  • Luminous efficiency : 1.5 lm/W at <10 V driving voltage .
  • Brightness : >1000 cd/m² for green electroluminescence . Performance is optimized by doping concentration (5–10 wt%) and interfacial layer engineering .

Q. Q5. How do substituents at the 9-position of carbazole (e.g., ethyl, phenyl) influence optoelectronic properties?

A5. Alkyl groups (e.g., ethyl) at the 9-position improve solubility for solution-processed devices, while aryl groups (e.g., phenyl) enhance thermal stability (Tg >150°C). Substituents also modulate HOMO/LUMO levels: 9-phenyl derivatives show a 0.3 eV deeper HOMO (-5.7 eV) vs. 9-ethyl analogs (-5.4 eV), improving hole injection .

Q. Q6. What challenges arise in scaling up synthesis, and how are low yields addressed?

A6. Challenges include:

  • Low yields : Due to steric hindrance at the 3,6-positions (15–19% for Sonogashira coupling) .
  • Purification : Column chromatography with DCM/EtOAc (2:1) removes Pd/Cu residues .
  • Scalability : Flow chemistry and microwave-assisted synthesis reduce reaction times and improve reproducibility .

Q. Q7. How are photophysical properties (e.g., two-photon absorption) experimentally characterized for this compound?

A7. Two-photon absorption cross-sections (σ₂) are measured via:

  • Z-scan technique : Quantifies nonlinear absorption at 800–1000 nm .
  • Fluorescence lifetime imaging (FLIM) : Resolves excited-state dynamics in polymer matrices . Reported σ₂ values range 50–200 GM, making it suitable for two-photon polymerization initiators .

Methodological & Analytical Questions

Q. Q8. What strategies are used to resolve contradictions in reported triplet energy levels for carbazole derivatives?

A8. Discrepancies arise from measurement techniques:

  • Phosphorescence spectroscopy (77 K): Provides direct triplet energy (ET) but requires rigid matrices.
  • DFT calculations : Overestimate ET by 0.1–0.3 eV vs. experimental data . Calibration with reference emitters (e.g., Ir(ppy)₃) improves accuracy .

Q. Q9. How are computational methods (e.g., DFT, TD-DFT) applied to predict charge transport properties?

A9. DFT calculates:

  • Reorganization energy (λ) : Lower λ (≤0.2 eV) indicates better charge mobility .
  • Hole/electron mobility : Predicted via Marcus theory, correlating with thin-film transistor performance . TD-DFT models excited-state transitions, aligning with UV-vis/fluorescence data within ±10 nm .

Q. Q10. What experimental evidence supports the role of π-π interactions in supramolecular assemblies of this compound?

A10. X-ray crystallography and TEM reveal:

  • Solomon link structures : Stabilized by pyridinyl-carbazole π-π stacking (3.5 Å spacing) .
  • Redox-responsive assemblies : Cyclic voltammetry shows shifts in oxidation peaks (+0.2 V) upon aggregation .

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